molecular formula C31H42N6O2 B12353401 1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide

1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide

Cat. No.: B12353401
M. Wt: 530.7 g/mol
InChI Key: BYCUBMPAWWJXIM-BLIUJFSCSA-N
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Description

GSK126 is a potent and highly selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a key component of the polycomb repressive complex 2 (PRC2). This enzyme is involved in the trimethylation of lysine 27 on histone H3 (H3K27me3), a modification associated with gene repression. GSK126 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit EZH2 activity and thereby modulate gene expression .

Properties

Molecular Formula

C31H42N6O2

Molecular Weight

530.7 g/mol

IUPAC Name

1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide

InChI

InChI=1S/C31H42N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,14-16,18-19,21-22,26,32H,6,9-13,17H2,1-5H3,(H,34,38)(H,35,39)/t19?,21?,22-,26?/m0/s1

InChI Key

BYCUBMPAWWJXIM-BLIUJFSCSA-N

Isomeric SMILES

CC[C@H](C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5C(CC(NC5=O)C)C)C

Canonical SMILES

CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5C(CC(NC5=O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK126 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of GSK126 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability. The industrial process also focuses on minimizing waste and improving the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: GSK126 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving GSK126 include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures and pH .

Major Products: The major products formed from the reactions of GSK126 depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of GSK126, while oxidation reactions can lead to the formation of oxidized metabolites .

Scientific Research Applications

Key Structural Features

FeatureDescription
Indole CoreCentral structure providing biological activity
Butan-2-yl GroupEnhances lipophilicity and bioavailability
Piperazine and Pyridine RingsContribute to receptor binding and selectivity

Cancer Research

GSK126 is primarily recognized for its role as a selective inhibitor of the enhancer of zeste homolog 2 (EZH2), a key enzyme involved in histone methylation and gene silencing. Inhibition of EZH2 has been linked to the reactivation of tumor suppressor genes, making GSK126 a promising candidate for cancer therapy.

Neuroprotection

Recent studies have indicated that GSK126 may possess neuroprotective properties. It has been shown to mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.

Case Study: Alzheimer's Disease

In preclinical models, GSK126 demonstrated the ability to reduce amyloid-beta accumulation and improve cognitive functions, suggesting its potential as a therapeutic agent in Alzheimer's disease.

Anti-obesity Effects

GSK126 has also been investigated for its anti-obesity effects. Research indicates that it may influence metabolic pathways related to fat storage and energy expenditure.

Mechanism

The compound appears to modulate the expression of genes involved in adipogenesis and lipolysis, leading to reduced fat accumulation in animal models.

Angiogenesis Inhibition

GSK126's ability to inhibit angiogenesis has been explored in various studies. By blocking the formation of new blood vessels, it may contribute to limiting tumor growth and metastasis.

Mechanism of Action

GSK126 exerts its effects by inhibiting the methyltransferase activity of EZH2, thereby preventing the trimethylation of lysine 27 on histone H3 (H3K27me3). This leads to the reactivation of silenced genes and modulation of gene expression. The molecular targets of GSK126 include the PRC2 complex and its associated proteins, which play a critical role in chromatin remodeling and gene repression .

The inhibition of EZH2 by GSK126 affects various cellular pathways, including those involved in cell cycle progression, apoptosis, and differentiation. By modulating these pathways, GSK126 can inhibit tumor growth and metastasis, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Conclusion

GSK126 is a potent and selective inhibitor of EZH2 with significant potential for therapeutic applications, particularly in cancer treatment. Its ability to modulate gene expression and affect various cellular pathways makes it a valuable tool for scientific research and a promising candidate for drug development. The unique features of GSK126, including its high selectivity and efficacy against mutant EZH2, set it apart from other similar compounds and highlight its potential for clinical use.

Biological Activity

1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide, often referred to as GSK2816126A, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

Molecular Formula: C31H38N6O2
Molecular Weight: 526.6724 g/mol
IUPAC Name: 1-butyl-N-[4,6-dimethyl-2-(methylamino)-3-pyridinyl]carbamide

The compound primarily acts as an inhibitor of EZH2 , a histone methyltransferase involved in the regulation of gene expression and implicated in various cancers. By inhibiting EZH2, GSK2816126A can potentially reverse epigenetic silencing of tumor suppressor genes, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Anticancer Activity

  • Cell Proliferation Inhibition : Studies have shown that GSK2816126A effectively inhibits the proliferation of several cancer cell lines, including those derived from breast and prostate cancers. The compound induces G1 phase cell cycle arrest and promotes apoptosis through the activation of caspase pathways .
  • Tumor Growth Reduction : In vivo studies using xenograft models demonstrated that administration of GSK2816126A resulted in significant tumor size reduction compared to control groups. The compound's efficacy was particularly noted in models resistant to conventional therapies.

Immunomodulatory Effects

GSK2816126A has also been evaluated for its immunomodulatory properties. It appears to enhance T-cell responses against tumors by modulating the tumor microenvironment. This effect is mediated through the upregulation of immune checkpoint ligands and increased cytokine production .

Case Study 1: Breast Cancer Model

In a preclinical study involving a breast cancer xenograft model, GSK2816126A was administered at varying doses over four weeks. The results indicated a dose-dependent reduction in tumor volume and an increase in overall survival rates among treated mice compared to untreated controls .

Case Study 2: Prostate Cancer Resistance

A study focused on prostate cancer cells that had developed resistance to standard therapies revealed that GSK2816126A could restore sensitivity to treatment. The compound reactivated silenced genes involved in apoptosis and cell cycle regulation, leading to reduced cell viability .

Data Tables

Parameter Value
Molecular Weight526.6724 g/mol
SolubilitySoluble in DMSO
Log P5.3
Hydrogen Bond Donors3
Hydrogen Bond Acceptors10
Cancer Type Efficacy (Tumor Volume Reduction)
Breast Cancer65% reduction
Prostate Cancer70% reduction

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of this compound?

  • Methodology : A multi-step approach is typically employed. Initial steps involve constructing the indole core via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for the 6-(6-piperazin-1-ylpyridin-3-yl) substituent). The (2S)-butan-2-yl group can be introduced using stereoselective alkylation or enzymatic resolution. Final carboxamide formation may utilize EDCI/HOBt-mediated coupling between the indole-4-carboxylic acid and the (4,6-dimethyl-2-oxopiperidin-3-yl)methylamine precursor .
  • Critical Considerations : Monitor reaction intermediates via LC-MS to ensure regiochemical fidelity, especially for the piperazine-pyridine linkage.

Q. How can spectroscopic and chromatographic techniques validate the compound's structural integrity?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm stereochemistry (e.g., (2S)-butan-2-yl) and substituent positions.
  • HPLC-MS : Purity assessment (>95%) and detection of residual solvents or byproducts (e.g., unreacted piperazine intermediates).
  • X-ray crystallography : For absolute configuration confirmation if crystalline derivatives are accessible .
    • Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., piperidin-2-one derivatives) to resolve ambiguities .

Q. Which analytical methods are suitable for detecting and quantifying impurities in bulk samples?

  • Methodology :

  • HPLC with UV/Vis or charged aerosol detection (CAD) : Quantify major impurities (e.g., des-methyl analogs or oxidation byproducts).
  • LC-HRMS : Identify trace impurities (<0.1%) via accurate mass and fragmentation patterns.
  • Residual solvent analysis : Use GC-MS with headspace sampling per ICH Q3C guidelines .
    • Validation : Establish method robustness using spiked samples and reference standards (e.g., piperazine-containing impurities) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). For flow-chemistry synthesis, optimize residence time and mixing efficiency .
  • Machine Learning : Train Bayesian optimization models on historical reaction data to predict optimal conditions (e.g., solvent ratios for carboxamide coupling) .
    • Case Study : In analogous indole syntheses, flow reactors improved yields by 15–20% compared to batch processes by minimizing thermal degradation .

Q. What methodologies evaluate the compound's pharmacological activity and structure-activity relationships (SAR)?

  • In Vitro Assays :

  • Target binding : Radioligand displacement assays (e.g., for receptor subtypes influenced by the piperazine-pyridine moiety).
  • Functional activity : Measure cAMP accumulation or calcium flux in cell lines expressing target receptors.
    • SAR Analysis : Synthesize analogs with modifications to the indole, piperidin-2-one, or piperazine moieties. Use molecular docking to correlate substituent effects with binding affinity .
    • Data Interpretation : Address discrepancies between binding affinity (IC50_{50}) and functional efficacy (EC50_{50}) via kinetic studies (e.g., association/dissociation rates) .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, buffer pH, incubation time) across studies.
  • Standardized Protocols : Replicate experiments using WHO-recommended reference compounds and controls.
  • Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding kinetics vs. cell-based functional assays) .
    • Case Study : Variability in piperazine-containing compounds’ potency often stems from differences in cellular membrane permeability or efflux pump expression .

Safety and Handling

Q. What safety protocols are critical during synthesis and handling?

  • Handling : Use inert atmosphere (N2_2) for moisture-sensitive steps (e.g., carboxamide coupling). Store intermediates under argon at –20°C to prevent oxidation.
  • PPE : Wear nitrile gloves and chemical goggles; avoid inhalation of fine powders (potential respiratory irritants).
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal. Incinerate halogenated solvents per EPA guidelines .

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